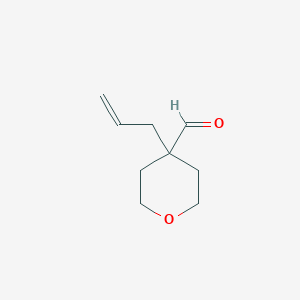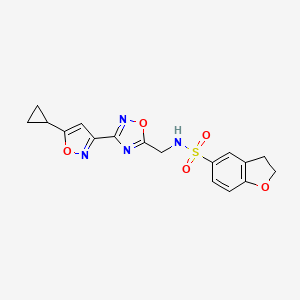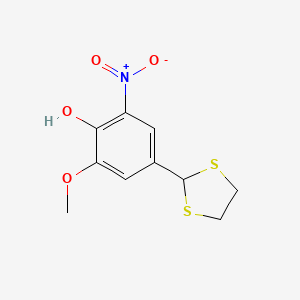
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol” is a chemical compound with the CAS Number: 22068-62-8 . It has a molecular weight of 228.34 . The compound is in powder form and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 1,3-dithiolan-2-imines, which are similar to the compound , has been studied . The reaction of 5-substituted N-alkyl-1,3-oxathiolan-2-imines with inorganic thiocyanates has been explored . The process involves the initial quaternization with dimethyl sulfate, followed by a reaction with ammonium thiocyanate .Molecular Structure Analysis
The InChI code for the compound is 1S/C10H12O2S2/c1-12-9-6-7(2-3-8(9)11)10-13-4-5-14-10/h2-3,6,10-11H,4-5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . It has a molecular weight of 228.34 .Applications De Recherche Scientifique
Photoassisted Fenton Reaction
- The compound has been utilized in the photoassisted Fenton reaction for rapid decomposition of certain pesticides in water. This involves the use of Fe3+/H2O2/u.v. for effective mineralization and degradation of harmful substances (Pignatello & Sun, 1995).
Degradation of Pollutants
- It plays a crucial role in the degradation of nitrophenol, a toxic byproduct of pesticide hydrolysis in soil. This process is vital for detoxifying harmful substances and making environments safer (Takeo et al., 2008).
Atmospheric Chemistry
- In atmospheric chemistry, this compound is involved in the study of secondary organic aerosol formation and gas-phase oxidation products. Understanding these reactions is essential for assessing environmental impacts of air pollution (Lauraguais et al., 2014).
Enzymatic Activity
- The compound is significant in characterizing enzymatic activities related to nitrophenol degradation, particularly in specific bacterial strains. This has implications for bioremediation and environmental clean-up efforts (Yamamoto et al., 2011).
Electrochromic Materials
- It has applications in the synthesis and characterization of novel electrochromic materials, which are crucial for the development of advanced optical and electronic devices (Li et al., 2017).
Antimicrobial Activity
- Research has been conducted on its derivatives for potential antimicrobial activities, which is significant for medical and pharmaceutical applications (Vinusha et al., 2015).
Magnetic Properties
- The compound is studied for its role in the synthesis of heterometallic cubanes with unique magnetic properties. This research is pivotal in the field of material science and nanotechnology (Gao et al., 2011).
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Propriétés
IUPAC Name |
4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S2/c1-15-8-5-6(10-16-2-3-17-10)4-7(9(8)12)11(13)14/h4-5,10,12H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUOXVLFBJQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C2SCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid](/img/structure/B2939137.png)
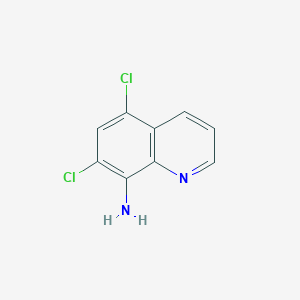
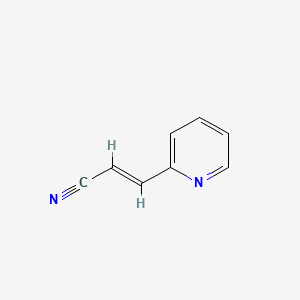
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2939142.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({7-oxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2939143.png)
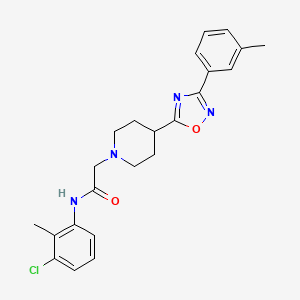
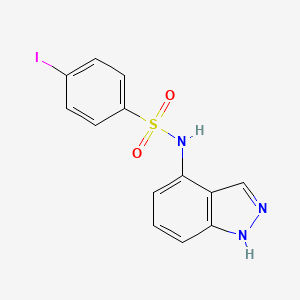

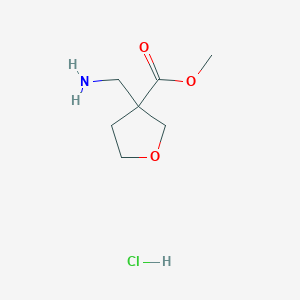
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)
![N'-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2939152.png)
